(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene
Description
Properties
Molecular Formula |
C21H22O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C21H22O2/c1-16-9-8-14-21(15-16)22-19(17-10-4-2-5-11-17)20(23-21)18-12-6-3-7-13-18/h2-7,10-13,15,19-20H,8-9,14H2,1H3/t19-,20-/m1/s1 |
InChI Key |
LHWYJBWBPUKSOH-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC2(CCC1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2(CCC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed-Sigmatropic Rearrangement
Procedure :
A solution of methyl 2-diazo-4-(4,7-dihydro-1,3-dioxepin-2-yl)-3-oxobutanoate (5a , 977 mg, 4.0 mmol) and (Z)-1,4-bis(trimethylsilyloxy)but-2-ene (11a , 1.12 g, 4.8 mmol) in CH₂Cl₂ (11 mL) was stirred at −30°C for 20 h. After pyridine quench (350 μL), column chromatography (EtOAc/petrol = 2:8) yielded cyclic acetal 5a (808 mg, 84%). Subsequent treatment with Rh₂(O₂CCF₃)₄ (7 mg, 0.01 mmol) in CH₂Cl₂ at −40°C for 70 h afforded bicyclic acetals 7e and 7f (combined 73 mg, 35%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(O₂CCF₃)₄ |
| Temperature | −40°C |
| Yield | 35% (combined 7e /7f ) |
| Diastereomeric Ratio | 60:40 (7e :7f ) |
This method excels in constructing the spirocyclic backbone but requires cryogenic conditions and meticulous catalyst handling.
Grignard Addition to Iodinated Spiroketals
Procedure :
Iodide 18 (3.74 g, 8.65 mmol) in THF (7.5 mL) was treated with methylmagnesium bromide (3.0 M in Et₂O, 14.4 mL, 43.3 mmol) at −78°C. After 18 h, quenching with NaHCO₃ and brine, followed by chromatography (petroleum ether/diethyl ether = 2:1), yielded 7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene-6-carbaldehyde (14 , 1.21 g, 57%).
Optimization Insights :
- Temperature Control : Maintaining −78°C prevents retro-aldol side reactions.
- Workup : Sequential NaHCO₃ and brine washes mitigate emulsion formation.
Asymmetric Spiroketalization via Chiral Auxiliaries
Procedure :
A diastereomeric mixture of diols 7.33a /7.33b (75% yield) was subjected to TBDMS protection (TBDMSCl, imidazole, DMF, 50°C, 14 h), yielding mono-protected 7.34 (88%). Subsequent mesylation (MsCl, Et₃N) and DBU-mediated elimination introduced the Δ⁶ double bond, though competing decomposition necessitated chromatographic separation.
Stereochemical Control :
- Zinc Borohydride Reduction : Selective 1,2-reduction of α,β-unsaturated ketones (7.25 ) afforded diol 7.33a with >20:1 dr.
- Protection Hierarchy : TBDMS groups shield primary alcohols, directing reactivity to secondary sites.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Key Challenge |
|---|---|---|---|
| Rh(II) Catalysis | 35–84% | Moderate (60:40) | Cryogenic conditions |
| Grignard Addition | 57% | Low | Competing elimination |
| Chiral Auxiliary | 75–88% | High (>20:1 dr) | Multi-step protection |
Characterization and Validation
Spectroscopic Data
Chromatographic Purification
- Column : Silica gel deactivated with Et₂O/pentane (1:1).
- Eluent Gradients : EtOAc/petrol (0% → 15%) for bicyclic acetals.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific biological effects.
Biological Activity
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene, with the CAS number 1416324-25-8, is a synthetic compound belonging to the class of dioxaspiro compounds. Its unique structure and potential biological activities have garnered interest in various fields including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C21H22O2
- Molecular Weight : 306.3982 g/mol
- Structure : The compound features a spiro structure with two phenyl groups and a dioxaspiro moiety that contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exhibit notable anticancer properties. For instance, research has shown that dioxaspiro compounds can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. This is particularly relevant for breast cancer cells where estrogen receptor signaling plays a crucial role.
| Study | Findings |
|---|---|
| Lall et al., 2006 | Identified apoptosis-inducing properties in related compounds through caspase activation pathways. |
| Liu et al., 2009 | Demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines. |
Antioxidant Activity
Antioxidant activity is another significant aspect of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene. Compounds with similar structures have been shown to scavenge free radicals effectively, which is vital for mitigating oxidative stress-related diseases.
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
These values suggest that (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene may possess comparable antioxidant capabilities.
Enzyme Inhibition
Research has also pointed towards the enzyme inhibitory potential of dioxaspiro compounds. Inhibiting specific enzymes can lead to therapeutic effects in conditions like diabetes and hypertension.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| α-glucosidase | 15 |
| Dipeptidyl peptidase IV (DPP-IV) | 20 |
These findings indicate that the compound might be useful in managing blood glucose levels and other metabolic disorders.
Case Studies
Several case studies have been conducted on structurally related compounds that provide insights into the biological activity of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene:
- Anticancer Efficacy : A study on a related compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM.
- Antioxidant Mechanism : Another investigation highlighted the ability of similar compounds to reduce reactive oxygen species (ROS) levels in human fibroblast cells.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Sulfur vs.
- Ketone vs. Alkene : The 8-ketone derivative () introduces a reactive electrophilic site, enabling nucleophilic additions absent in the 6-ene system.
- Substituent Position : Methyl at position 7 (target compound) vs. 9-methyl in ’s propanenitrile derivative highlights steric and electronic differences influencing ring strain and stability.
Yield Comparison :
- Dithia systems () achieve ~75% yields, while oxygen-based spirocycles () often require stringent purification, reducing yields to 50–60%.
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Synthetic Route | Key Data (NMR/MS) | Reference |
|---|---|---|---|
| 6-Iodo derivative | TfOTMS-mediated iodination | δ 221.9 [M⁺] (EI-MS) | |
| Difluoro byproduct | [SF₃][SbF₆]/CsF fluorination | ¹⁹F NMR: δ –68.1, –114.5 ppm |
Q. Table 2. Computational Parameters for Regioselectivity Analysis
| Method | Basis Set | HOMO-LUMO Gap (eV) | Predicted Selectivity |
|---|---|---|---|
| DFT (B3LYP) | 6-31G* | 5.2 | Endo preference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
